

Introduction: Unlocking the Potential of the C₁₄H₁₅BrN₂O₂ Structural Class

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Compound of Interest

Compound Name:	5-Bromo-2,2'-diethoxy-4,5'- bipyridine
CAS No.:	871269-04-4
Cat. No.:	B1277739

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The molecular formula C₁₄H₁₅BrN₂O₂ represents a class of compounds situated at the intersection of complexity and opportunity in medicinal chemistry. With a degree of unsaturation of eight, this formula inherently suggests the presence of polycyclic aromatic systems, making scaffolds like quinoline and quinazoline primary candidates for investigation. These nitrogen-containing heterocycles are privileged structures in drug discovery, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

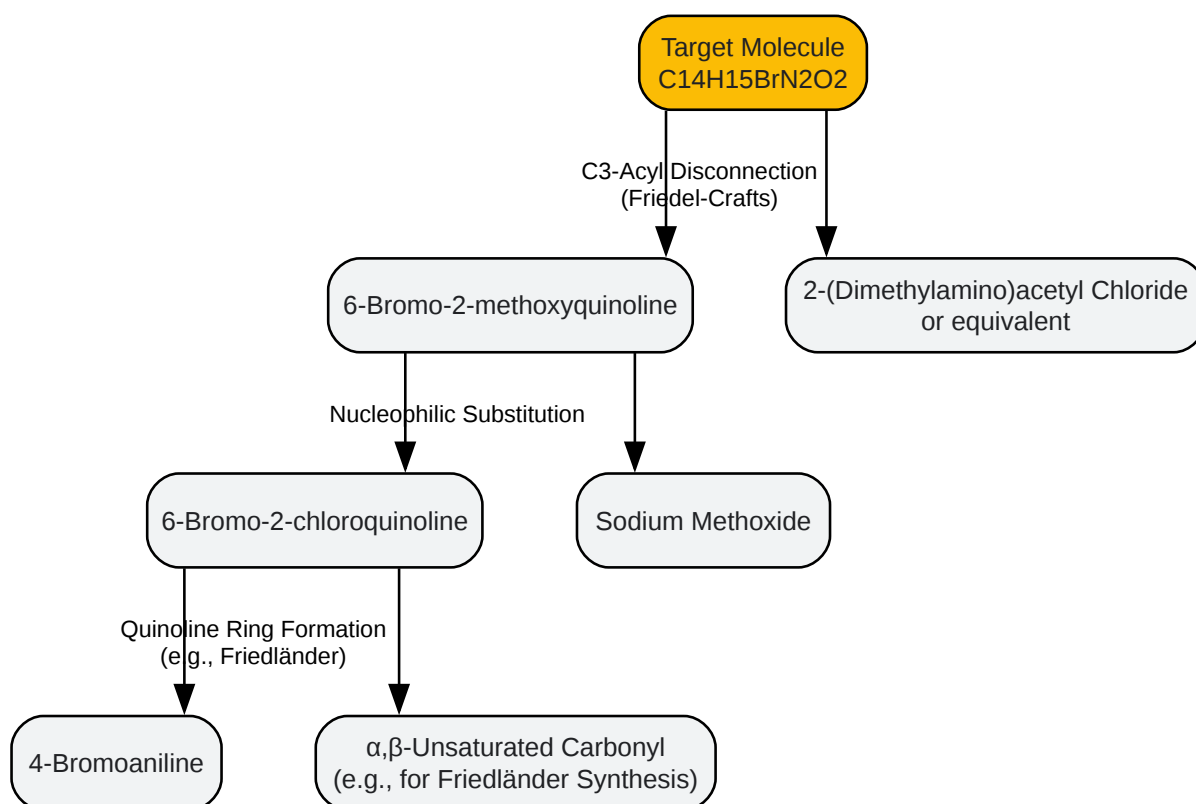
The incorporation of a bromine atom is a strategic choice, often enhancing biological potency or providing a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.[3] This guide focuses on a representative and synthetically accessible isomer, 1-(6-Bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one, to provide a detailed exploration of the synthesis, reactivity, and potential applications relevant to this molecular class. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a deep understanding of the chemical principles and strategic decisions that underpin the experimental design, empowering researchers to confidently navigate the synthesis and derivatization of these promising compounds.

Part 1: Strategic Synthesis of the Brominated Quinoline Scaffold

The construction of the target molecule is best approached through a convergent strategy, focusing first on the assembly of the core heterocyclic system, followed by the introduction of the functionalized side chain. This methodology allows for modularity and the potential for parallel synthesis of analogues.

Section 1.1: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, 1-(6-bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one, reveals two primary disconnections. The first is the C-C bond between the quinoline C3 position and the acyl group, pointing to a Friedel-Crafts acylation or a related coupling reaction. The second disconnection breaks down the quinoline ring itself, suggesting a classic heterocyclic synthesis from a substituted aniline precursor.



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Caption: Retrosynthetic pathway for the target molecule.

Section 1.2: Assembly of the 6-Bromo-2-methoxyquinoline Core

The synthesis of the quinoline core begins with a commercially available substituted aniline. The Friedländer synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, provides a reliable route. A key intermediate is the 2-chloroquinoline, which is readily converted to the desired 2-methoxy derivative.

Experimental Protocol 1: Synthesis of 6-Bromo-2-chloro-3-formylquinoline

This procedure adapts the Vilsmeier-Haack reaction on a suitable acetanilide precursor to generate the substituted chloroquinoline.

- **Preparation of Acetanilide:** To a stirred solution of 4-bromoaniline (1 equiv.) in glacial acetic acid, add acetic anhydride (1.1 equiv.) dropwise. Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-cold water to precipitate the product, 4-bromoacetanilide. Filter, wash with water, and dry.
- **Vilsmeier-Haack Cyclization:** In a three-neck flask equipped with a reflux condenser and dropping funnel, place N,N-dimethylformamide (DMF, 5 equiv.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equiv.) dropwise while maintaining the temperature below 10°C.
- Add the prepared 4-bromoacetanilide (1 equiv.) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 40°C.
- After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
- The solid product, 6-bromo-2-chloro-3-formylquinoline, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.

Experimental Protocol 2: Synthesis of 6-Bromo-2-methoxyquinoline

This protocol involves two steps: the decarbonylation of the 3-formyl group and the subsequent nucleophilic substitution of the 2-chloro group.

- Decarbonylation: While specific reagents can be used, a simple thermal decarbonylation or a palladium-catalyzed process can be employed to remove the 3-formyl group. For a lab-scale synthesis, heating the 6-bromo-2-chloro-3-formylquinoline in a high-boiling point solvent like diphenyl ether can be effective. [Self-validation: The reaction progress should be monitored by TLC to confirm the disappearance of the starting material and by ¹H NMR to verify the loss of the aldehyde proton signal.]
- Methoxylation: Dissolve the resulting 6-bromo-2-chloroquinoline (1 equiv.) in anhydrous methanol.[4]
- Add a solution of sodium methoxide in methanol (1.5 equiv., 25 wt% solution) dropwise to the mixture.
- Reflux the reaction mixture for 3-5 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield 6-bromo-2-methoxyquinoline.[4] Purify further by column chromatography if necessary.

Section 1.3: Introduction of the C3 Sidechain

With the core synthesized, the final step is the C-C bond formation at the C3 position. A Friedel-Crafts acylation is a direct method for this transformation.

Experimental Protocol 3: Acylation of 6-Bromo-2-methoxyquinoline

- Preparation of Acylating Agent: Prepare 2-(dimethylamino)acetyl chloride hydrochloride by reacting N,N-dimethylglycine with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0°C. Use the resulting salt directly.
- Friedel-Crafts Reaction: In a dry flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) in anhydrous dichloroethane.
- Add the 6-bromo-2-methoxyquinoline (1 equiv.) to the suspension and stir for 15 minutes.
- Add the 2-(dimethylamino)acetyl chloride hydrochloride (1.2 equiv.) portion-wise at room temperature.
- Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction by TLC.
- Cool the reaction to 0°C and quench by the slow addition of a 1:1 mixture of concentrated HCl and ice.
- Basify the aqueous layer with a cold 2M NaOH solution to a pH of ~10 and extract with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the final compound, 1-(6-bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one.

Part 2: Reactivity and Strategic Derivatization

The reactivity of the target molecule is governed by the interplay of its three key components: the electron-rich, substituted quinoline ring, the electrophilic ketone, and the nucleophilic tertiary amine.

Section 2.1: Reactivity of the Quinoline Core

The quinoline ring's reactivity towards electrophilic aromatic substitution (EAS) is directed by the existing substituents. The methoxy group at C2 is strongly activating, while the bromine at C6 is deactivating but ortho-, para-directing. The overall electron-rich nature of the heterocyclic ring system influences the regioselectivity of further substitutions. The bromine atom itself is a

key functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[3]

Caption: Electronic influences on the quinoline core.

Section 2.2: Reactivity of Side Chain Functional Groups

- **Ketone Carbonyl:** The ketone is a highly versatile functional group. It is susceptible to nucleophilic attack, enabling a wide range of transformations:
 - **Reduction:** Can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH_4), creating a new chiral center.
 - **Reductive Amination:** Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can modify the N,N-dimethylamino moiety or replace it entirely.
 - **Wittig Reaction:** Conversion of the carbonyl to an alkene.
- **Tertiary Amine:** The dimethylamino group is basic and nucleophilic. It readily forms hydrochloride or other acid-addition salts to improve aqueous solubility. It can also be quaternized by reacting with alkyl halides.

Section 2.3: Derivatization for Structure-Activity Relationship (SAR) Studies

Systematic modification of the parent molecule is crucial for optimizing its biological activity. The following table outlines strategic points for derivatization.

Position of Modification	Reagent/Reaction Type	Potential Impact on Properties
C6-Br	Suzuki Coupling (Ar-B(OH) ₂ , Pd catalyst)	Modulate lipophilicity, introduce new pharmacophores
C2-OCH ₃	Demethylation (BBr ₃) then re-alkylation	Probe steric and electronic requirements at C2
Ketone (C=O)	Reduction (NaBH ₄)	Introduce H-bond donor, create chiral center
N(CH ₃) ₂	Demethylation / Different N-alkylation	Alter basicity (pK _a), solubility, and target binding

Experimental Protocol 4: Reduction of the Ketone to a Chiral Alcohol

- Dissolve 1-(6-bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one (1 equiv.) in methanol in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15 minutes.
- Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
- Quench the reaction by the slow addition of acetone, followed by water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic alcohol product.
- The resulting enantiomers can be separated using chiral chromatography.

Part 3: Characterization and the Importance of Stereochemistry

Section 3.1: Spectroscopic Analysis

Unambiguous characterization of the synthesized compound is essential. The following table summarizes the expected spectroscopic data.

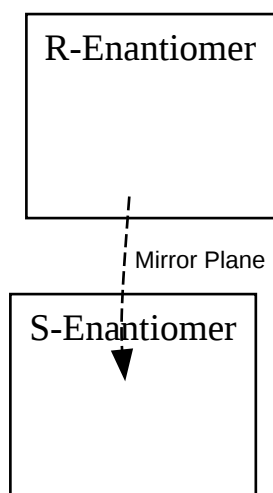
Technique	Expected Data for 1-(6-Bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one
¹ H NMR	Signals for aromatic protons on the quinoline ring (doublets and doublet of doublets, ~7.5-8.5 ppm), a singlet for the methoxy group (~4.1 ppm), a singlet for the methylene protons adjacent to the ketone (~3.8 ppm), and a singlet for the N-methyl protons (~2.4 ppm).[5]
¹³ C NMR	Resonances for quinoline carbons (120-165 ppm), the ketone carbonyl (~195 ppm), methoxy carbon (~55 ppm), methylene carbon (~65 ppm), and N-methyl carbons (~45 ppm).[5]
Mass Spec (ESI+)	A molecular ion peak [M+H] ⁺ showing a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Section 3.2: The Critical Role of Stereoisomerism

As highlighted in Protocol 4, simple modifications to the parent structure can introduce chirality. In drug development, different stereoisomers (enantiomers or diastereomers) can have vastly different pharmacological activities, metabolic fates, and toxicological profiles.[6][7] The classic example of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the necessity of stereochemical control and analysis.[8]

For any chiral derivatives of C₁₄H₁₅BrN₂O₂, it is imperative to:

- Separate the stereoisomers, typically using chiral HPLC.
- Determine the absolute configuration if possible (e.g., via X-ray crystallography).
- Evaluate the biological activity of each isomer independently.[9][10]



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Caption: Enantiomers are non-superimposable mirror images.

Part 4: Context and Applications in Drug Development

Section 4.1: The Quinoline Scaffold in Modern Medicine

The quinoline core is a cornerstone of medicinal chemistry. Its rigid, planar structure and ability to engage in π -stacking and hydrogen bonding interactions make it an effective scaffold for binding to biological targets. Notable examples include the anti-tuberculosis drug bedaquiline, which features a substituted quinoline core, and the widely known anti-malarial drug chloroquine.[11][12] The presence of a bromine atom in our target structure is particularly advantageous, serving not only as a point for diversification but also potentially participating in halogen bonding with protein targets.

Section 4.2: Potential Biological Targets

Based on its structural features, this class of compounds could be investigated for several biological activities:

- **Kinase Inhibition:** Many kinase inhibitors feature a heterocyclic core that anchors in the ATP-binding pocket of the enzyme.
- **Antibacterial Agents:** The quinoline scaffold is present in many antibacterial compounds, including those targeting DNA gyrase.[11]
- **Anticancer Activity:** Compounds with similar structures have been screened for cytotoxic activity against various cancer cell lines.[13]

Conclusion

The molecular formula C₁₄H₁₅BrN₂O₂, embodied by the representative structure 1-(6-bromo-2-methoxyquinolin-3-yl)-2-(dimethylamino)ethan-1-one, offers a rich platform for chemical exploration and drug discovery. This guide has detailed a robust and logical synthetic pathway, explored the key reactivity points for strategic derivatization, and emphasized the critical considerations of characterization and stereochemistry. By understanding the causality behind the experimental choices and leveraging the versatility of the quinoline scaffold, researchers are well-equipped to synthesize and evaluate this compound class, potentially unlocking new therapeutic agents for a range of diseases.

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